molecular formula C11H7FO2S B1523048 3-(4-Fluorophenyl)thiophene-2-carboxylic acid CAS No. 1094325-89-9

3-(4-Fluorophenyl)thiophene-2-carboxylic acid

Cat. No.: B1523048
CAS No.: 1094325-89-9
M. Wt: 222.24 g/mol
InChI Key: BTIDKEQHCRGPKK-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted at the 3-position with a 4-fluorophenyl group and a carboxylic acid group at the 2-position. The fluorine atom on the phenyl ring enhances electronic and steric properties, influencing reactivity and biological interactions. This compound is synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) or condensation methods using reagents like EDC/HOBt . Its structural features make it a candidate for pharmaceutical and agrochemical applications, particularly in enzyme inhibition and antiproliferative activity studies .

Properties

IUPAC Name

3-(4-fluorophenyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2S/c12-8-3-1-7(2-4-8)9-5-6-15-10(9)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIDKEQHCRGPKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Fluorophenyl)thiophene-2-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₁₂H₁₁FNO₄S₂
  • Functional Groups : Thiophene ring, carboxylic acid, and a fluorophenyl substituent.

This unique structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

The mechanism of action for this compound involves its ability to interact with specific molecular targets. The compound may act as an enzyme inhibitor by mimicking natural substrates, thereby preventing substrate binding at active sites. The presence of the sulfamoyl group enhances binding affinity to enzymes and receptors involved in inflammatory and microbial resistance pathways.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, particularly Gram-negative bacteria like E. coli, while demonstrating lower activity against Pseudomonas aeruginosa .

Anticancer Potential

Research has highlighted the anticancer potential of this compound. It has been evaluated for its antiproliferative effects against several human cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The compound's IC50 values indicate significant activity, suggesting that it may inhibit cancer cell growth effectively .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antiproliferative Activity : In vitro assays demonstrated that derivatives of thiophene carboxylic acids, including this compound, exhibited varying degrees of antiproliferative effects against A431 cells, with some derivatives showing LD50 values correlating with lipophilicity parameters .
  • Synthesis and Evaluation : A study synthesized various thiophene-based derivatives and evaluated their biological activities. The findings indicated that modifications to the fluorophenyl group could enhance or diminish activity depending on the structural changes made .
  • Mechanistic Insights : Research into the mechanism revealed that the compound's interaction with specific enzymes could lead to significant biological effects, including inhibition of inflammatory pathways.

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/LD50 ValueReference
AntimicrobialE. coliNot specified
AnticancerHepG-2< 25 µM
AnticancerMCF-7< 25 µM
AntiproliferativeA431LD50 values converted to log(1/LD50)

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of thiophene derivatives, including 3-(4-Fluorophenyl)thiophene-2-carboxylic acid, in anticancer therapies. Studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, particularly Hep3B (hepatocellular carcinoma) cells. For instance, modifications to the thiophene structure have resulted in compounds with IC50 values as low as 7.66 µg/mL, showcasing enhanced biological activity compared to traditional chemotherapeutics like Combretastatin A-4 (CA-4) .

Protein Interaction Studies

The compound's sulfonamide group facilitates binding interactions with target proteins involved in critical biochemical pathways. This binding can disrupt protein functions, making it a valuable candidate for drug design targeting specific enzymes or receptors . The influence of environmental factors such as pH and temperature on these interactions has been documented, emphasizing the need for careful consideration in experimental designs .

Organic Electronics

This compound is also explored in the field of organic electronics, particularly in the development of organic semiconductors and photovoltaic cells. Its unique electronic properties allow for effective charge transport, making it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing various derivatives with enhanced properties. For example, modifications to the carboxylic acid group can lead to bioisosteres that maintain or improve biological activity while altering pharmacokinetic properties . This versatility is crucial for developing new therapeutic agents.

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds reveals how variations in substituents can significantly impact biological activity and applications:

Compound NameStructureUnique Features
5-(4-Fluorophenyl)-3-(4-methylbenzenesulfonamido)thiophene-2-carboxylic acidStructureContains an additional methyl group enhancing solubility
3-(p-Toluenesulfonyl)thiophene-2-carboxylic acidStructureLacks fluorine substitution but retains similar functional groups
5-(4-Chlorophenyl)-3-amino-thiophene-2-carboxylic acidStructureChlorine substitution instead of fluorine impacts biological activity

Study on Antiplasmodial Activity

In a recent study evaluating antiplasmodial activity against Plasmodium falciparum, derivatives of thiophene carboxylic acids were synthesized and tested. The results indicated that modifications to the thiophene structure could yield compounds with significantly improved activity compared to established drugs .

In Vivo Studies for Tumor Targeting

Further investigations into the biodistribution and metabolic stability of thiophene derivatives were conducted using immunocompromised mouse models. These studies aimed to assess the efficacy of these compounds as potential PD-L1 inhibitors, which are crucial in cancer immunotherapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonamide Substituents

Compound 11: 3-(3-Nitro-phenylsulfamoyl)-thiophene-2-carboxylic acid (C₁₁H₈N₂O₆S₂) has a nitro group and sulfonamide substituent. It exhibits a higher melting point (210–213°C) compared to 3-(4-fluorophenyl)thiophene-2-carboxylic acid, likely due to stronger intermolecular interactions from the nitro group. Synthesis yields for such sulfonamide derivatives are typically high (~85%) . CID 17221149: 3-[(4-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid (C₁₁H₈FNO₄S₂) shares the 4-fluorophenyl group but includes a sulfamoyl linker.

Derivatives with Heterocyclic Modifications

Thieno[3,2-b]thiophene-2-carboxylic Acid: This bicyclic analogue lacks the fluorophenyl group but includes a fused thiophene ring. Its synthesis involves AlCl₃-mediated Friedel-Crafts acylation, yielding derivatives with higher rigidity and π-conjugation, which may enhance photophysical properties . 4-Phenylthiophene-2-carboxylic Acid: Replacing the 4-fluorophenyl group with a plain phenyl ring reduces electronegativity, impacting electronic distribution and hydrogen-bonding capacity. This derivative is synthesized via Suzuki coupling, similar to the fluorinated analogue .

Commercial and Industrial Relevance

3-(4-Fluoro-2-nitrophenoxy)thiophene-2-carboxylic acid is commercially available at ~$232/g (1 g scale), reflecting the cost of nitro and fluorophenyl substituents . In contrast, simpler derivatives like thiophene-2-carboxylic acid (CAS 527-72-0) are cheaper (~$50/g) due to uncomplicated synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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